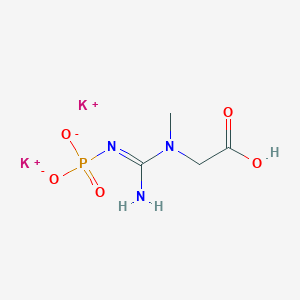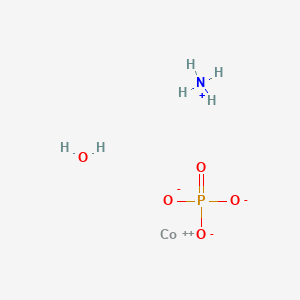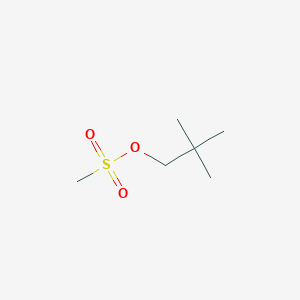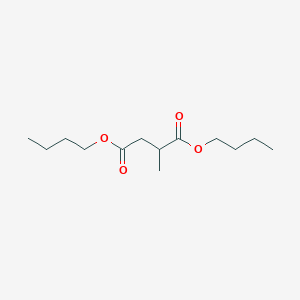
Creatine phosphate, dipotassium salt
Overview
Description
Creatine phosphate, dipotassium salt, also known as phosphocreatine, is a high-energy phosphate compound . It plays a crucial role in cellular metabolism, particularly during metabolically stressed states . This compound is used for the transfer of phosphate groups in the creatine phosphate energy shuttle .
Molecular Structure Analysis
The molecular formula of Creatine phosphate, dipotassium salt is C4H8K2N3O5P . The molecular weight is 287.29 g/mol . The exact mass is 286.94757033 g/mol .Chemical Reactions Analysis
Creatine phosphate, dipotassium salt, is involved in the creatine-creatine phosphate energy shuttle . The transfer of the phosphate group from creatine phosphate to ADP and from ATP to creatine forms the basis of this energy shuttle .Physical And Chemical Properties Analysis
Creatine phosphate, dipotassium salt, is a white solid . It has a molecular weight of 287.29 g/mol, and its molecular formula is C4H8K2N3O5P . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
High-Energy Phosphate Research
CP is a high-energy phosphate compound that plays a significant role in the storage and transfer of energy within cells. It is used to study:
- Phosphate Group Transfer : CP transfers phosphate groups to ADP, forming ATP, which is essential for many cellular processes .
- Energy Shuttle Mechanisms : The creatine-creatine phosphate energy shuttle is a fundamental concept in bioenergetics, illustrating how cells preserve energy balance .
Creatine Kinase Activity Assays
CP is a substrate for creatine kinase (CK), an enzyme that catalyzes the conversion of creatine and ATP to CP and ADP. It is used in assays to measure:
- CK Activity : Determining CK activity is important in diagnosing various muscular and cardiovascular diseases .
- Enzyme Kinetics : CP is used to study the kinetics of CK under different conditions, providing insights into its mechanism of action .
Neurological Research
In the brain, CP helps maintain ATP levels, which is critical for neuronal function. It is used in studies on:
- Neuroprotection : CP can protect neurons from energy depletion, which is beneficial in research on neurodegenerative diseases .
- Brain Metabolism : Understanding how CP is utilized in the brain can lead to insights into cognitive functions and disorders .
Cardiac Function Analysis
CP is essential for heart muscle function, where it supports the high energy demands of cardiac cells. It is used to study:
- Cardiac Energy Metabolism : CP levels in cardiac tissue can indicate the energetic state of the heart, which is vital in cardiac health research .
- Ischemic Conditions : Research on CP utilization during ischemia can help develop treatments for heart attacks and other cardiac conditions .
Pharmacological Applications
CP has potential pharmacological applications due to its role in energy metabolism. It is studied for:
- Drug Development : Compounds that modulate CP levels could be therapeutic in conditions like muscle dystrophies and heart failure .
- Supplementation Studies : CP supplementation could improve outcomes in diseases where energy metabolism is compromised .
Athletic Performance Enhancement
CP supplementation is widely researched for its potential to enhance athletic performance by:
- Improving Energy Availability : Supplementing with CP can increase the phosphocreatine pool, providing more energy for high-intensity exercise .
- Delaying Muscle Fatigue : By replenishing ATP quickly, CP can help delay the onset of muscle fatigue during strenuous activities .
Cellular Bioenergetics Education
CP is also used as an educational tool to teach students about cellular bioenergetics by demonstrating:
Safety And Hazards
Safety measures for handling Creatine phosphate, dipotassium salt include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKPBMWFCQTDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8K2N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066427 | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Creatine phosphate, dipotassium salt | |
CAS RN |
18838-38-5 | |
| Record name | Creatine phosphate dipotassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018838385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phosphonoamidino)sarcosine, dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)







![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)


![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)

